An In-Depth Technical Guide to the Chemical Properties of Ethyl 6,6-dimethyl-5-oxoheptanoate
An In-Depth Technical Guide to the Chemical Properties of Ethyl 6,6-dimethyl-5-oxoheptanoate
Introduction
Ethyl 6,6-dimethyl-5-oxoheptanoate is a bifunctional organic compound featuring both a ketone and an ester moiety within its seven-carbon backbone. This γ-keto ester represents a class of molecules that are highly valuable as intermediates and building blocks in synthetic organic chemistry. The presence of two distinct, reactive carbonyl groups at positions 1 and 5, separated by a flexible alkyl chain, allows for a wide array of chemical transformations. This dual functionality makes it a versatile synthon for constructing more complex molecular architectures, particularly in the fields of pharmaceutical drug development, agrochemicals, and fine chemical synthesis. This guide provides a comprehensive technical overview of its chemical and physical properties, structural elucidation, synthesis, and reactivity, designed for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and core physical characteristics. These properties govern its behavior in both storage and reaction conditions.
Compound Identification
The unambiguous identification of Ethyl 6,6-dimethyl-5-oxoheptanoate is established through its standardized chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | Ethyl 6,6-dimethyl-5-oxoheptanoate | N/A |
| CAS Number | 569685-78-5 | [1] |
| Molecular Formula | C₁₁H₂₀O₃ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| InChIKey | RXCGRTUSZXCZBY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC(=O)CCCC(=O)C(C)(C)C | N/A |
Chemical Structure:
Figure 1. 2D Structure of Ethyl 6,6-dimethyl-5-oxoheptanoate.
Physicochemical Data
While comprehensive, experimentally determined physicochemical data for this specific compound is limited in public literature, the following table presents key properties. Predicted values are derived from standard computational models and should be used as estimates pending experimental verification.
| Property | Value (Predicted unless stated) | Notes |
| Appearance | Colorless to pale yellow liquid | Expected based on similar keto esters. |
| Boiling Point | ~250-260 °C at 760 mmHg | Estimation based on structural analogues. Requires experimental validation. |
| Density | ~0.98 g/cm³ | Estimation based on structural analogues. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Limited solubility in water. | The ester and alkyl chain confer lipophilicity, while the carbonyl groups provide some polarity. |
| Purity (Commercial) | ≥95.0% | As reported by commercial suppliers.[1] |
Structural Elucidation and Spectroscopic Analysis
Confirming the molecular structure of a synthetic intermediate is a critical quality control step. A combination of spectroscopic methods provides a complete picture of the compound's atomic connectivity and functional groups.
Caption: Logical workflow for the structural elucidation of Ethyl 6,6-dimethyl-5-oxoheptanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The expected proton NMR spectrum (in CDCl₃) would show distinct signals corresponding to the eight unique proton environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| ~2.70 | Triplet (t) | 2H | -CH₂ -C(=O)-C(CH₃)₃ | Methylene protons alpha to the ketone are deshielded. |
| ~2.30 | Triplet (t) | 2H | -CH₂ -C(=O)O- | Methylene protons alpha to the ester carbonyl. |
| ~1.70 | Quintet (p) | 2H | -CH₂-CH₂ -CH₂- | Methylene protons beta to both carbonyls. |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester. |
| ~1.15 | Singlet (s) | 9H | -C(=O)-C(CH₃ )₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |
¹³C NMR (Carbon NMR): The molecule has 11 carbon atoms, all of which are chemically non-equivalent, leading to 11 expected signals in the proton-decoupled ¹³C NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~214 | C =O (Ketone) | Ketone carbonyls are highly deshielded. |
| ~173 | C =O (Ester) | Ester carbonyls are typically found in this region. |
| ~60.5 | -O-C H₂- | Carbon of the ester ethyl group directly attached to oxygen. |
| ~44 | -C(=O)-C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~43 | -C H₂-C(=O)-C(CH₃)₃ | Methylene carbon alpha to the ketone. |
| ~34 | -C H₂-C(=O)O- | Methylene carbon alpha to the ester. |
| ~26.5 | -C(=O)-C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
| ~20 | -CH₂-C H₂-CH₂- | Methylene carbon beta to both carbonyls. |
| ~14.2 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |
Protocol: Acquiring NMR Spectra
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Sample Preparation: Dissolve 5-10 mg of Ethyl 6,6-dimethyl-5-oxoheptanoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
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Acquisition: Acquire ¹H NMR data for 16-32 scans and ¹³C NMR data for 1024-2048 scans.
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Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for the rapid identification of key functional groups.
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C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1715 cm⁻¹ . The aliphatic nature of the ketone places it in this characteristic region.
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C=O Stretch (Ester): A second strong, sharp absorption band is expected at a slightly higher wavenumber, around 1735 cm⁻¹ .
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C-O Stretch (Ester): A strong band will appear in the fingerprint region, typically around 1180-1250 cm⁻¹ .
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C-H Stretch (sp³): Multiple bands will be observed just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.
Protocol: Acquiring an IR Spectrum
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Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
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Data Acquisition: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption frequencies corresponding to the principal functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 200.
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Key Fragments:
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m/z = 155: Loss of the ethoxy group (•OCH₂CH₃).
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m/z = 143: Loss of the tert-butyl group (•C(CH₃)₃) via alpha-cleavage.
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m/z = 85: Cleavage yielding the pivaloyl cation ([C(CH₃)₃CO]⁺).
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m/z = 57: The tert-butyl cation ([C(CH₃)₃]⁺), which is often a prominent peak.
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Synthesis and Purification
γ-keto esters are valuable synthetic intermediates, and several general methods exist for their preparation.[2][3][4] A plausible and efficient route to Ethyl 6,6-dimethyl-5-oxoheptanoate involves the conjugate addition of an organocuprate to an α,β-unsaturated ester.
Caption: Proposed synthesis via 1,4-conjugate addition of a Gilman reagent.
Protocol: Synthesis via Conjugate Addition
Causality: This method is chosen for its high efficiency and selectivity in forming C-C bonds at the β-position of an unsaturated ester. The use of a Gilman reagent (a lithium diorganocuprate) is crucial as it preferentially undergoes 1,4-addition (Michael addition) rather than 1,2-addition to the ester carbonyl, which would be favored by harsher organometallics like Grignard or organolithium reagents.
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Reagent Preparation (In Situ):
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In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend Copper(I) Iodide (CuI) in anhydrous tetrahydrofuran (THF) at -20 °C.
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Slowly add two equivalents of tert-butyllithium (t-BuLi) solution dropwise while maintaining the temperature. The formation of the lithium di-tert-butylcuprate Gilman reagent is typically indicated by a color change.
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-
Conjugate Addition:
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Cool the Gilman reagent suspension to -78 °C (dry ice/acetone bath).
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Slowly add one equivalent of ethyl acrylate dropwise via syringe.
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Allow the reaction mixture to stir at -78 °C for 1-2 hours, then let it slowly warm to 0 °C over another hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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-
Workup and Extraction:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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-
Purification:
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The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and increasing to 20:80) is an effective eluent system.
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Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield Ethyl 6,6-dimethyl-5-oxoheptanoate as a liquid.
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Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 6,6-dimethyl-5-oxoheptanoate lies in the orthogonal reactivity of its two carbonyl groups. This allows for selective transformations, making it a versatile precursor for more complex molecules.[5]
Sources
- 1. Ethyl 6,6-dimethyl-5-oxoheptanoate | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes [organic-chemistry.org]
- 5. worldscientific.com [worldscientific.com]

